molecular formula C10H19NO B2994235 1-(Azonan-1-YL)ethanone CAS No. 1879800-27-7

1-(Azonan-1-YL)ethanone

Cat. No.: B2994235
CAS No.: 1879800-27-7
M. Wt: 169.268
InChI Key: IEYTZADBROFDGV-UHFFFAOYSA-N
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Description

1-(Azonan-1-YL)ethanone is an organic compound with the molecular formula C10H19NO It is a ketone derivative of azocane, a nine-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azonan-1-YL)ethanone can be synthesized through several methodsThe reaction conditions typically involve the use of cyclization agents and solvents under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Azonan-1-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Azonan-1-YL)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azonan-1-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering enzyme conformation, thereby affecting biochemical processes .

Comparison with Similar Compounds

Uniqueness: 1-(Azonan-1-YL)ethanone is unique due to its nine-membered azocane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

1-(azonan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYTZADBROFDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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